molecular formula C8H10ClNS2 B12999038 N-((5-Chlorothiophen-2-yl)methyl)thietan-3-amine

N-((5-Chlorothiophen-2-yl)methyl)thietan-3-amine

Cat. No.: B12999038
M. Wt: 219.8 g/mol
InChI Key: OEULBIUJKGNDTG-UHFFFAOYSA-N
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Description

N-((5-Chlorothiophen-2-yl)methyl)thietan-3-amine is a chemical compound that features a thietan-3-amine core with a 5-chlorothiophen-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Chlorothiophen-2-yl)methyl)thietan-3-amine typically involves the reaction of 5-chlorothiophen-2-ylmethyl chloride with thietan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-Chlorothiophen-2-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiophene ring or the thietan-3-amine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a variety of substituted thiophene or thietan-3-amine derivatives.

Scientific Research Applications

N-((5-Chlorothiophen-2-yl)methyl)thietan-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of biological processes and as a potential bioactive molecule.

    Medicine: The compound may have potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-((5-Chlorothiophen-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Chlorothiophen-2-yl)methyl)-N-methylglycine
  • (5-Chlorothiophen-2-yl)methylamine hydrochloride
  • 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives

Uniqueness

N-((5-Chlorothiophen-2-yl)methyl)thietan-3-amine is unique due to its specific structural features, such as the presence of both a thietan-3-amine core and a 5-chlorothiophen-2-ylmethyl substituent. This combination of structural elements imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

Molecular Formula

C8H10ClNS2

Molecular Weight

219.8 g/mol

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C8H10ClNS2/c9-8-2-1-7(12-8)3-10-6-4-11-5-6/h1-2,6,10H,3-5H2

InChI Key

OEULBIUJKGNDTG-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=CC=C(S2)Cl

Origin of Product

United States

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